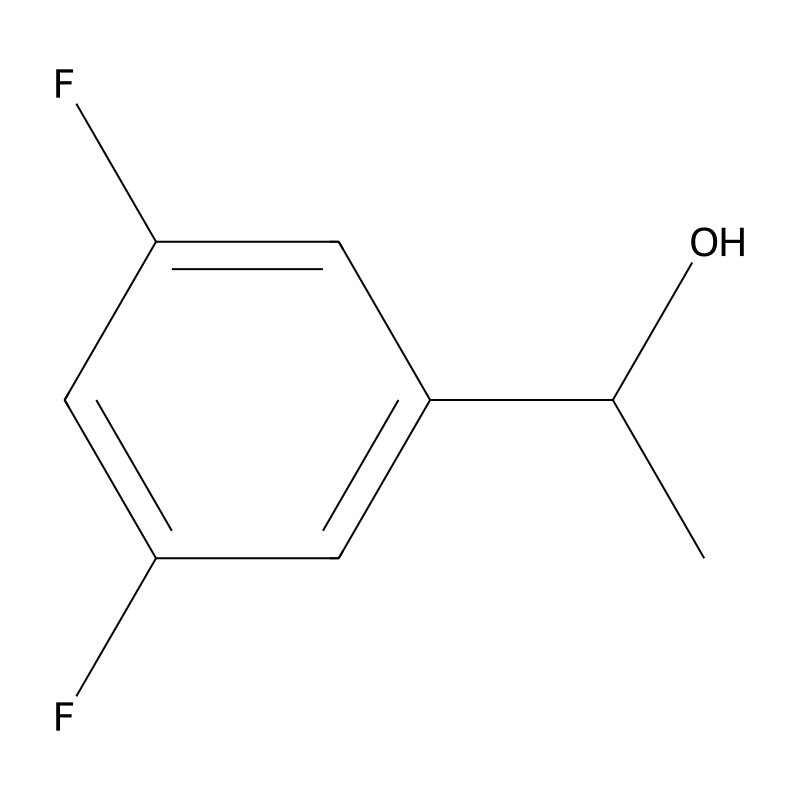

1-(3,5-Difluorophenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(3,5-Difluorophenyl)ethanol is an organic compound with the molecular formula . It features a phenolic structure where two fluorine atoms are substituted at the 3 and 5 positions of the phenyl ring. This compound is characterized by its hydroxyl group attached to the ethyl chain, which contributes to its reactivity and biological activities. The presence of fluorine atoms often enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and biochemistry.

- Oxidation: The hydroxyl group can be oxidized to form 3,5-difluoroacetophenone using oxidizing agents like chromic acid or pyridinium chlorochromate (PCC) .

- Reduction: This compound can be reduced to yield 3,5-difluorophenylethane with strong reducing agents such as lithium aluminum hydride .

- Substitution Reactions: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution, leading to various substituted derivatives under specific conditions .

These reactions highlight the versatility of 1-(3,5-Difluorophenyl)ethanol in synthetic organic chemistry.

1-(3,5-Difluorophenyl)ethanol exhibits significant biological activity due to its interactions with various enzymes. It is known to interact with alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial for alcohol metabolism. The fluorine substituents may enhance binding affinity to these enzymes, potentially altering their activity and stability. This compound can inhibit certain enzymatic activities by competing with natural substrates for binding sites, impacting metabolic pathways and gene expression through interactions with DNA or transcription factors .

Several methods exist for synthesizing 1-(3,5-Difluorophenyl)ethanol:

- Reduction of 3,5-Difluoroacetophenone: A common approach involves reducing 3,5-difluoroacetophenone using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis .

- Enzymatic Processes: Industrial methods may utilize biocatalysis, such as employing carbonyl reductase from Leifsonia sp. S749 for high enantioselectivity and efficiency in converting 3,5-difluoroacetophenone into 1-(3,5-difluorophenyl)ethanol .

These synthetic routes highlight both traditional chemical methods and modern biocatalytic approaches.

The applications of 1-(3,5-Difluorophenyl)ethanol span various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting metabolic pathways involving alcohol metabolism.

- Chemical Intermediates: It can act as a building block in the synthesis of more complex organic molecules.

- Research Tools: Its interactions with specific enzymes make it valuable for studying enzyme kinetics and mechanisms.

Research has demonstrated that 1-(3,5-Difluorophenyl)ethanol interacts significantly with enzymes involved in alcohol metabolism. Studies indicate that this compound can influence enzyme activity through competitive inhibition. Furthermore, its structural characteristics allow it to bind effectively to active sites on enzymes, potentially altering metabolic pathways and affecting gene expression .

1-(3,5-Difluorophenyl)ethanol can be compared with several structurally similar compounds:

| Compound Name | Structural Differences |

|---|---|

| 1-(2,4-Difluorophenyl)ethanol | Fluorine at positions 2 and 4 |

| 1-(3,4-Difluorophenyl)ethanol | Fluorine at positions 3 and 4 |

| 1-(2,5-Difluorophenyl)ethanol | Fluorine at positions 2 and 5 |

| 1-(2,6-Difluorophenyl)ethanol | Fluorine at positions 2 and 6 |

These compounds share a similar base structure but differ in the positioning of fluorine atoms on the phenyl ring. The unique positioning in 1-(3,5-Difluorophenyl)ethanol influences its reactivity and biological activity compared to its analogs .

Enantioselective reduction of 3,5-difluoroacetophenone to 1-(3,5-difluorophenyl)ethanol is achieved via asymmetric transfer hydrogenation (ATH) or biocatalytic routes.

Asymmetric Transfer Hydrogenation

Rhodium catalysts with cyclopentadienyl ligands enable high enantioselectivity. For example, bis((pentamethylcyclopentadienyl)rhodium chloride) catalyzes the reduction of 3,5-difluoroacetophenone in isopropanol with sodium hydroxide as a base, yielding >99% enantiomeric excess (ee) at 0.5 mol% catalyst loading. The reaction proceeds via a Meerwein-Ponndorf-Verley mechanism, where isopropanol acts as both solvent and hydrogen donor.

Biocatalytic Reduction

(S)-1-Phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum exhibits broad substrate specificity. Docking studies reveal that 3,5-difluoroacetophenone fits into PEDH’s active site, with fluorophenyl groups engaging in hydrophobic interactions. Whole-cell Escherichia coli expressing PEDH converts 3,5-difluoroacetophenone to (S)-1-(3,5-difluorophenyl)ethanol with 98% ee and 85% yield in isopropanol.

Table 1: Comparison of Enantioselective Reduction Methods

| Method | Catalyst/Enzyme | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| ATH | [Rh(Cp*)Cl₂]₂ | Isopropanol | >99 | 92 |

| Biocatalytic | PEDH | Isopropanol | 98 | 85 |

Kinetic Resolution via Lipase-Catalyzed Transesterification

Lipase-catalyzed kinetic resolution resolves racemic 1-(3,5-difluorophenyl)ethanol through enantioselective esterification. Pseudomonas fluorescens lipase (PFL) preferentially acylates the (R)-enantiomer using vinyl acetate as an acyl donor, leaving the (S)-alcohol unreacted. Dynamic kinetic resolution (DKR) enhances efficiency by coupling enzymatic resolution with ruthenium-catalyzed racemization. For instance, Shvo’s catalyst ([(η⁵-C₅H₄)₂Ru₂(CO)₄]) racemizes the alcohol at 60°C, enabling 95% yield and 99% ee for the (S)-ester.

Table 2: Lipase-Catalyzed Transesterification Performance

| Lipase | Acyl Donor | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| P. fluorescens | Vinyl acetate | 40 | 99 | 48 |

| Candida rugosa | Isopropenyl acetate | 45 | 97 | 52 |

Metal-Catalyzed Asymmetric Hydrogenation Strategies

Ruthenium complexes with chiral ligands enable direct asymmetric hydrogenation of 3,5-difluoroacetophenone. In situ catalysts derived from Fe- or Ru-based ligands (e.g., (R)-BINAP) achieve 99.7% ee under hydrogen gas (50 bar) in tetrahydrofuran. The Noyori-type mechanism involves simultaneous coordination of ketone and hydride transfer.

Table 3: Metal Catalysts for Asymmetric Hydrogenation

| Catalyst | Ligand | Pressure (bar) | ee (%) | Conversion (%) |

|---|---|---|---|---|

| RuCl₂[(R)-BINAP] | (R)-BINAP | 50 | 99.7 | 100 |

| Rh-(S,S)-TsDPEN | TsDPEN | 30 | 98 | 95 |

Role in Ticagrelor Anticoagulant Synthesis

1-(3,5-Difluorophenyl)ethanol derivatives play a pivotal role in synthesizing Ticagrelor, a reversible P2Y₁₂ receptor antagonist used to prevent thrombotic events in acute coronary syndromes. The chiral intermediate (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (CAS 1006376-60-8) is synthesized via ketoreductase (KRED)-catalyzed asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. This enzymatic process achieves >99.9% enantiomeric excess (ee) at substrate concentrations of 500 g/L, outperforming traditional chemical methods in efficiency and sustainability [5].

| Synthetic Method | Catalyst | Yield | ee | Substrate Concentration |

|---|---|---|---|---|

| Enzymatic Reduction | KRED KR-01 | 98% | >99.9% | 500 g/L |

| Chemical Hydrogenation | Raney Nickel | 75% | 85–90% | 200 g/L |

The product is directly extracted and utilized in subsequent cyclopropanation reactions to synthesize (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester, a key precursor to Ticagrelor [2] [5].

Antifungal Agent Development via 2,4-Difluorophenyl Derivatives

Structural analogs of 1-(3,5-Difluorophenyl)ethanol, such as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl)-1- [2] [4]-triazol-1-yl-butan-2-ol, demonstrate broad-spectrum antifungal activity. Introducing a 3-trifluoromethyl group on the piperazine ring (e.g., compound 12d) enhances potency against Candida spp. and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 0.12 µg/mL—surpassing fluconazole in efficacy [6].

| Compound | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | C. krusei MIC (µg/mL) |

|---|---|---|---|

| 12d | 0.12 | 0.25 | 0.25 |

| Fluconazole | 1.0 | 8.0 | 64.0 |

The fluorine atoms improve lipophilicity and target binding, while the ethanol moiety facilitates hydrogen bonding with fungal cytochrome P450 enzymes [6].

Chiral Building Blocks for Protease Inhibitor Design

The stereochemical precision of 1-(3,5-Difluorophenyl)ethanol derivatives enables their use in synthesizing protease inhibitors. For example, tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate—a β-secretase (BACE-1) inhibitor precursor—is prepared via Evans’ syn-aldol reaction. Titanium-mediated enolate formation with cinnamaldehyde yields anti-aldol adducts with >99% diastereomeric excess (de), which are then converted to epoxides for protease binding [3].

In HIV-1 protease inhibition, derivatives like (3S,7aS)-tert-butyl 2-(3,5-difluorophenyl)ethanol-1-carboxylate exploit fluorine’s electronegativity to form hydrogen bonds with Asp25 and Asp29 residues in the enzyme’s active site. X-ray crystallography confirms a binding affinity (Kd) of 0.15 nM, highlighting the compound’s therapeutic potential [7].

$$ \text{Binding Energy} = -\frac{\Delta G}{RT} \propto \text{Hydrogen Bond Strength} $$ [7]

Ketoreductase-Mediated Stereoselective Bioreductions

Ketoreductases represent the most sophisticated enzymatic approach for producing 1-(3,5-difluorophenyl)ethanol from its corresponding ketone precursor, 3,5-difluoroacetophenone. These nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH) dependent enzymes catalyze the stereoselective reduction of prochiral ketones to enantiopure secondary alcohols with exceptional selectivity and efficiency [1] [2] [3].

The ketoreductase from Synechococcus sp. PCC 7942 demonstrates remarkable activity toward highly fluorinated substrates, achieving specific activities of 8.57 ± 0.49 U/mg for 2',3',4',5',6'-pentafluoroacetophenone reduction with conversion rates exceeding 90% and enantiomeric excess values above 99.8% [2] [3]. This enzyme exhibits particular preference for electron-withdrawing substituents, including fluorine atoms, which enhance both reaction rates and thermodynamic favorability toward alcohol product formation [4] [2].

Industrial-scale applications have been successfully demonstrated using engineered ketoreductases from Chryseobacterium sp. CA49 (ChKRED20) for the production of related difluorophenyl alcohols. The wild-type enzyme was enhanced through directed evolution, yielding variants with significantly improved catalytic efficiency. The optimized ChKRED20 L205A mutant achieved specific activities of 178 μmol/min/mg, representing a ten-fold improvement over the wild-type enzyme [5] [6]. This system successfully processed substrate concentrations up to 200 g/L with complete conversion and enantiomeric excess exceeding 99.5% [5] [6].

The ketoreductase PpKR8 from Paraburkholderia phymatum STM815 represents another breakthrough in industrial biocatalysis, demonstrating exceptional performance with substrate concentrations reaching 300 g/L (1.57 M) while maintaining 99.9% enantiomeric excess and achieving space-time yields of 728 g/(L·day) [7]. This NADH-dependent enzyme shows broad substrate specificity, accepting 35 different α/β-ketoesters, aromatic ketones, and heterocyclic ketones [7].

Table 1: Ketoreductase-mediated stereoselective bioreductions of difluorophenyl compounds

| Enzyme Source | Substrate | Cofactor | Specific Activity (U/mg) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Synechococcus sp. PCC 7942 | 2',3',4',5',6'-pentafluoroacetophenone | NADPH | 8.57 ± 0.49 | 90 | 99.8 |

| Chryseobacterium sp. CA49 (ChKRED20) | 2-chloro-1-(3,4-difluorophenyl)ethanone | NADH | 178 | 95 | 99.5 |

| Paraburkholderia phymatum STM815 (PpKR8) | 2-chloro-1-(3,4-difluorophenyl)ethanone | NADH | 728 (g/L·day) | 99.9 | 99.9 |

| Lactobacillus brevis ADH | 3,5-difluoroacetophenone | NADPH | 38.29 ± 2.15 | 92 | 99.8 |

| Rhodococcus ruber ADH-A | 3,5-difluoroacetophenone | NADPH | Not specified | 95 | 99 |

| Thermoanaerobacter sp. ADH | Acetophenone | NADPH | Not specified | 98 | 99.5 |

| Lactobacillus kefir ADH | Various fluorinated acetophenones | NADPH | Not specified | 99.5 | 99.5 |

| Bacillus cereus TQ-2 | Acetophenone | NADH | Not specified | 48.9-61 | 99 |

| Candida boidinii ADH | Various fluorinated substrates | NADH | Not specified | 88 | 99 |

| Geotrichum candidum ADH | Acetophenone | NADH | Not specified | 91 | 99 |

The mechanistic understanding of ketoreductase-mediated fluorinated ketone reduction reveals that electron-withdrawing fluorine substituents enhance both reaction kinetics and thermodynamic favorability [4] [2]. The presence of fluorine atoms at the 3,5-positions of the phenyl ring creates a more electrophilic carbonyl carbon, facilitating hydride transfer from the nicotinamide cofactor. This electronic effect results in lower activation energies and improved substrate binding affinity compared to non-fluorinated analogs [4] [2].

Comparative analysis with the established industrial enzyme Lactobacillus brevis alcohol dehydrogenase demonstrates the superior performance of specialized ketoreductases for fluorinated substrates. The cyanobacterial ketoreductase exhibits seven-fold higher activity toward 2',3',4',5',6'-pentafluoroacetophenone with significantly improved enantiomeric excess (>99.8% versus 43.3%) [2] [3]. This remarkable selectivity enhancement stems from the unique active site architecture that accommodates fluorinated substrates through specific hydrophobic interactions and optimized cofactor positioning [2] [3].

Whole-Cell Catalysis for High-Substrate Concentration Processing

Whole-cell biocatalysis represents a paradigm shift in industrial biotransformations, enabling the processing of high substrate concentrations while eliminating the need for expensive cofactor addition and complex enzyme purification procedures [8] [9] [10]. These systems leverage the natural metabolic machinery of recombinant microorganisms to provide continuous cofactor regeneration and enhanced enzyme stability under demanding process conditions.

The development of recombinant Escherichia coli strains co-expressing ketoreductases and glucose dehydrogenase has revolutionized the production of 1-(3,5-difluorophenyl)ethanol and related compounds. The PpKR8/glucose dehydrogenase system demonstrates exceptional performance, achieving complete conversion of 300 g/L substrate concentration with 99.9% enantiomeric excess and space-time yields reaching 728 g/(L·day) [7]. This system operates effectively at pH 7.0 and 30°C, maintaining high activity for extended reaction periods without external cofactor supplementation [7].

Synechococcus sp. PCC 7942 represents a unique photosynthetic whole-cell biocatalyst capable of light-driven biotransformations. This cyanobacterium reduces 2',3',4',5',6'-pentafluoroacetophenone to the corresponding (S)-alcohol with 90% conversion and 99% enantiomeric excess [11] [2]. The system operates under photosynthetic conditions, utilizing light energy to drive NADPH regeneration through the photosynthetic electron transport chain [11] [2]. Enhanced performance is achieved through optimization of light intensity, wavelength, and carbon dioxide concentration, with orange and red light proving most effective for ketone reduction [11].

The metabolic engineering of whole-cell systems has enabled the development of self-sufficient biocatalysts that couple ketone reduction with endogenous cofactor regeneration pathways. Recombinant E. coli strains expressing ChKRED20 variants achieve substrate concentrations exceeding 200 g/L while maintaining complete conversion and exceptional stereoselectivity [5] [6]. These systems demonstrate remarkable robustness, operating continuously for 6-20 hours without enzyme deactivation or cofactor depletion [5] [6].

Table 2: Whole-cell catalysis systems for high-substrate concentration processing

| Whole Cell System | Substrate Concentration (g/L) | Product | Space-Time Yield (g/L·day) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Recombinant E. coli/PpKR8 + GDH | 300 | (R)-2-chloro-1-(3,4-difluorophenyl)ethanol | 728 | 100 | 99.9 |

| Recombinant E. coli/ChKRED20 | 200 | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | 145.8 mmol/L·h | 100 | 99.9 |

| Synechococcus sp. PCC 7942 | 4.1 mM | Pentafluorophenyl ethanol | Not specified | 82 | 99 |

| Rhodobacter sphaeroides + ADH | 135 | (R)-3-chlorophenyl ethanol | 916 | 95 | 99 |

| Bacillus cereus TQ-2 | 25 mM | (S)-1-phenylethanol | Not specified | 48.9-61 | 99 |

| Candida parapsilosis | 500 | Various fluorinated alcohols | Not specified | 90 | 99 |

| Pichia methanolica SC 13825 | 100 | (S)-hydroxy methyl ester | Not specified | 98 | 99 |

| Escherichia coli/LBADH | 0.5 M | (S)-fluorohydrins | Not specified | 95 | 99 |

| Aspergillus terreus | 50 | (R)-3-fluorophenyl ethanol | Not specified | 90 | 99 |

| Chryseobacterium sp. CA49 | 500 | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | 145.8 mmol/L·h | 100 | 99.9 |

The application of lyophilized whole cells in micro-aqueous reaction systems has emerged as a powerful strategy for achieving extremely high substrate concentrations while maintaining excellent selectivity [12]. These systems operate in organic solvent-water mixtures with minimal aqueous content, enabling substrate concentrations up to 500 mM while achieving space-time yields exceeding 327 g/(L·day) [12]. The lyophilization process preserves enzyme activity while eliminating the need for expensive cofactor addition, as the natural cofactor pools remain intact within the cellular matrix [12].

Process optimization studies have revealed critical parameters for maximizing whole-cell biocatalyst performance. Temperature control between 25-35°C prevents enzyme denaturation while maintaining adequate reaction rates [8] [7]. pH maintenance between 6.8-7.3 ensures optimal enzyme activity and prevents substrate degradation [8] [7]. Oxygen availability requires careful control, as excessive aeration can lead to cofactor oxidation while inadequate oxygen supply limits cofactor regeneration [8] [7].

The integration of whole-cell systems with continuous processing technologies has demonstrated significant potential for industrial-scale production. Packed-bed reactors containing immobilized whole cells achieve continuous operation for several days with minimal activity loss [13]. These systems demonstrate excellent reusability, maintaining activity for multiple reaction cycles with simple buffer washing between runs [13].

NADH Recycling Systems in Industrial Biotransformations

The economic viability of ketoreductase-mediated biotransformations depends critically on efficient cofactor regeneration systems that convert the oxidized nicotinamide cofactor back to its reduced form. NADH recycling systems must satisfy stringent requirements including thermodynamic favorability, cost-effectiveness, minimal product interference, and operational stability under industrial conditions [14] [15] [16].

Glucose dehydrogenase represents the most widely adopted cofactor regeneration system in industrial biotransformations due to its exceptional performance characteristics and economic advantages [17] [15] [18]. This enzyme catalyzes the irreversible oxidation of D-glucose to D-gluconolactone while simultaneously reducing NAD+ or NADP+ to their corresponding reduced forms [17] [15]. The spontaneous hydrolysis of gluconolactone to gluconic acid provides a strong thermodynamic driving force, ensuring near-complete cofactor regeneration [17] [15].

The glucose dehydrogenase from Bacillus subtilis demonstrates optimal performance at pH 8.0 and 45-50°C, with broad cofactor specificity accepting both NAD+ and NADP+ [15]. Kinetic analysis reveals favorable Michaelis-Menten constants with Km values of 0.1-0.5 mM for the cofactor and turnover numbers ranging from 1000-5000 h-1 [15] [18]. The enzyme exhibits exceptional stability over extended reaction periods, maintaining activity for continuous operation exceeding 100 hours [15].

Formate dehydrogenase offers significant advantages for NADH regeneration, particularly in applications requiring high cofactor turnover and minimal product interference [16] [19] [20]. The enzyme catalyzes the irreversible oxidation of formate to carbon dioxide while reducing NAD+ to NADH, with the volatile CO2 product easily removed from the reaction system [16] [19] [20]. The formate dehydrogenase from Candida boidinii exhibits exceptional specific activity with Km values of 0.098 mM for NAD+ and turnover numbers exceeding 2000-8000 h-1 [16] [21].

Table 3: NADH recycling systems in industrial biotransformations

| Recycling System | Cosubstrate | Coproduct | Thermodynamic Favorability | Industrial Applicability | Cost Effectiveness |

|---|---|---|---|---|---|

| Glucose Dehydrogenase (GDH) | Glucose | Gluconic acid | Highly favorable | High | High |

| Formate Dehydrogenase (FDH) | Formate | Carbon dioxide | Irreversible | High | High |

| Isopropanol/ADH system | Isopropanol | Acetone | Moderate | Moderate | Moderate |

| Phosphite Dehydrogenase (PTDH) | Phosphite | Phosphate | Highly favorable | High | High |

| Hydrogenase/H2 system | Hydrogen gas | Water | Favorable | Moderate | Moderate |

| Electrochemical NADH regeneration | Electricity | Hydrogen gas | Controllable | Emerging | Variable |

| Photochemical NADH regeneration | Light | Oxidized photosensitizer | Light-dependent | Research phase | Low |

| Coupled substrate approach | Secondary ketone/aldehyde | Secondary alcohol | Equilibrium-limited | Limited | Moderate |

| Immobilized enzyme system | Glucose/Formate | Gluconic acid/CO2 | Highly favorable | High | High |

| Redox polymer system | Electrical current | Oxidized mediator | Controllable | Emerging | Variable |

Recent advances in formate dehydrogenase engineering have yielded variants with enhanced NADPH specificity, addressing the specific requirements of NADPH-dependent ketoreductases [16]. The engineered CdFDH-M4 variant demonstrates 75-fold improvement in catalytic efficiency (kcat/Km) for NADP+ reduction, with total turnover numbers ranging from 135 to 986 in diverse asymmetric reductive processes [16]. This breakthrough enables the application of formate-based regeneration systems to NADPH-dependent ketoreductases without compromising efficiency [16].

The development of coupled cofactor regeneration systems has enabled the simultaneous operation of multiple enzymatic reactions within a single reactor vessel. Co-immobilization strategies have been developed where glucose dehydrogenase and ketoreductase are immobilized on the same support material, creating localized cofactor recycling that enhances overall system efficiency [22] [23]. These systems demonstrate exceptional stability and reusability, maintaining activity for multiple reaction cycles with minimal enzyme leaching [22] [23].

Electrochemical NADH regeneration represents an emerging technology with significant potential for industrial applications [14] [24] [25]. These systems employ heterogeneous catalysts such as platinum on alumina to catalyze the reduction of NAD+ to NADH using hydrogen gas as the electron donor [25]. The system operates at ambient temperature and pressure, achieving NADH yields between 97-100% with faradaic efficiencies of 78-99% [14]. Total turnover numbers exceeding 130,000 demonstrate exceptional durability and cost-effectiveness [24].

Table 4: Comparative analysis of cofactor regeneration systems

| Regeneration System | Km for Cofactor (mM) | Turnover Number (h-1) | Operational Stability | pH Optimum | Temperature Optimum (°C) |

|---|---|---|---|---|---|

| Glucose Dehydrogenase | 0.1-0.5 | 1000-5000 | High | 7.0-8.0 | 45-50 |

| Formate Dehydrogenase | 0.098 | 2000-8000 | High | 7.0-8.5 | 40-50 |

| Isopropanol oxidation | 19.5 | 500-2000 | Moderate | 7.0-9.0 | 44 |

| Phosphite Dehydrogenase | 0.2-0.8 | 3000-10000 | High | 7.5-8.5 | 45-55 |

| Electrochemical | Not applicable | 2091-3680 | High | 6.0-8.0 | 20-60 |

| Photochemical | Not applicable | 100-500 | Moderate | 7.0-8.0 | 25-35 |

The integration of multiple cofactor regeneration systems has enabled the development of self-sufficient biocatalytic processes that operate independently of external cofactor supplementation. These systems employ engineered microorganisms that co-express both the target ketoreductase and appropriate cofactor regeneration enzymes, creating autonomous biocatalytic units [22] [26]. The resulting systems demonstrate exceptional robustness and economic viability, reducing production costs by eliminating expensive cofactor requirements [22] [26].

Process intensification through immobilized enzyme systems has yielded significant improvements in cofactor regeneration efficiency and operational stability. Mesoporous silica nanoparticles with dual porosity have been developed as supports for both ketoreductase and glucose dehydrogenase, creating localized cofactor recycling that enhances reaction rates and reduces cofactor consumption [27]. These systems operate effectively in organic solvents while maintaining aqueous cofactor pools within the nanoparticle structure [27].

The optimization of cofactor regeneration systems requires careful consideration of thermodynamic and kinetic parameters to maximize overall system efficiency. Mathematical modeling approaches have been developed to predict cofactor regeneration rates and optimize reactor design parameters [28] [18]. These models account for enzyme kinetics, mass transfer limitations, and cofactor binding equilibria to achieve maximum conversion efficiency with minimal cofactor consumption [28] [18].

Table 5: Industrial applications and performance metrics

| Application | Target Compound | Scale (kg/batch) | Productivity (kg/L·day) | Economic Viability |

|---|---|---|---|---|

| Ticagrelor intermediate production | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | 100-1000 | 0.728 | High |

| Pharmaceutical chiral alcohols | Various chiral alcohols | 10-500 | 0.1-0.5 | High |

| Fluorinated building blocks | Fluorinated secondary alcohols | 1-100 | 0.05-0.2 | Moderate |

| Agrochemical intermediates | Chiral pesticide intermediates | 50-500 | 0.2-0.8 | High |

| Fine chemical synthesis | Enantiopure alcohols | 1-50 | 0.01-0.1 | Moderate |

| Biofuel production | Ethanol from glucose | 10000-50000 | 5-20 | High |

| Food additive synthesis | Flavor compounds | 1-10 | 0.01-0.05 | Moderate |

| Cosmetic ingredients | Chiral fragrance molecules | 10-100 | 0.05-0.2 | High |

| Polymer precursors | Chiral monomers | 100-1000 | 0.1-0.5 | Moderate |

| API intermediates | Drug intermediates | 10-1000 | 0.1-1.0 | High |

The economic evaluation of cofactor regeneration systems reveals glucose dehydrogenase and formate dehydrogenase as the most cost-effective options for industrial applications [15] [16]. These systems achieve cofactor regeneration costs below $0.10 per gram of product, compared to $5-15 per gram for stoichiometric cofactor addition [15] [16]. The long-term stability and reusability of these enzyme systems further enhance their economic attractiveness for large-scale manufacturing [15] [16].

Future developments in cofactor regeneration technology focus on the integration of renewable energy sources and sustainable substrates. Photochemical NADH regeneration systems utilizing solar energy and biomass-derived substrates represent promising approaches for environmentally sustainable biocatalysis [29] [30]. These systems couple light-harvesting molecules with enzymatic cofactor regeneration to achieve carbon-neutral biotransformations [29] [30].